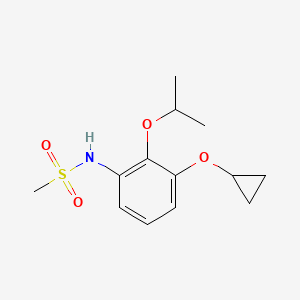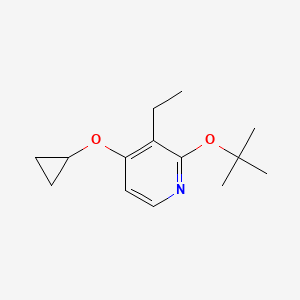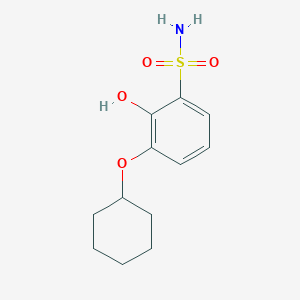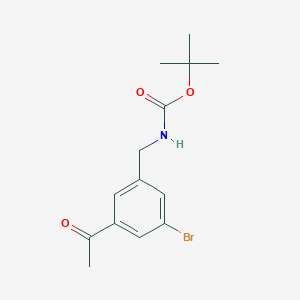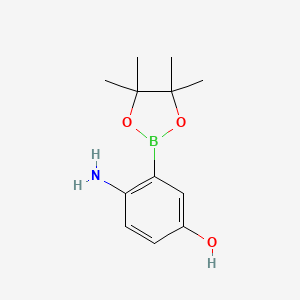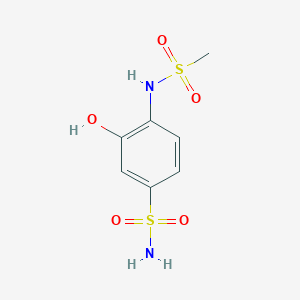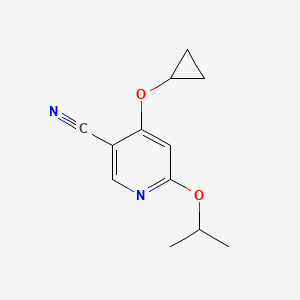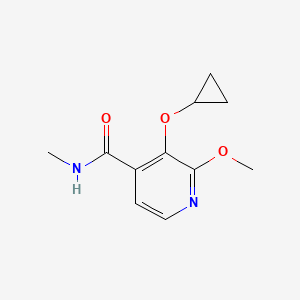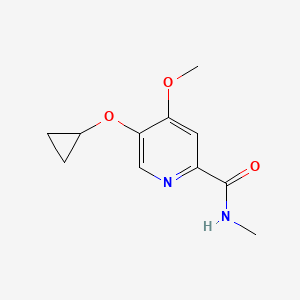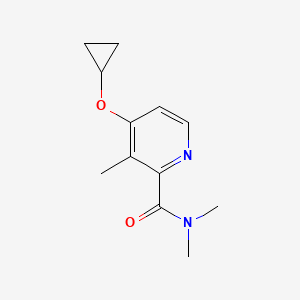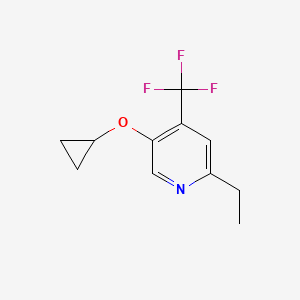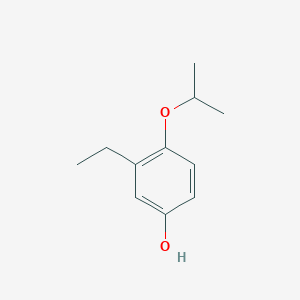
3-Ethyl-4-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-isopropoxyphenol is an organic compound with the molecular formula C11H16O2 It is a phenolic compound characterized by an ethyl group at the third position and an isopropoxy group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-isopropoxyphenol typically involves multiple steps, including hydroxyl protection, bromine substitution, etherification, and deprotection. One common method starts with p-methyl phenol as the raw material. The steps are as follows:
Hydroxyl Protection: Protect the hydroxyl group of p-methyl phenol.
Bromine Substitution: Introduce a bromine atom to the protected phenol.
Etherification: React the brominated intermediate with isopropyl alcohol to form the isopropoxy group.
Deprotection: Remove the protecting group to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of inexpensive raw materials and solvents, and aim to achieve high yields under mild reaction conditions. The process typically includes the same steps as the synthetic route but optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Ethyl-4-isopropoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-4-isopropoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines.
Analgesic Properties: It may interact with opioid receptors to provide pain relief.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-isopropylphenol: Similar structure but with a methyl group instead of an ethyl group.
4-Isopropoxyphenol: Lacks the ethyl group at the third position.
3-Ethylphenol: Lacks the isopropoxy group at the fourth position
Uniqueness
3-Ethyl-4-isopropoxyphenol is unique due to the presence of both an ethyl group and an isopropoxy group on the phenolic ring. This combination of substituents imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-ethyl-4-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H16O2/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h5-8,12H,4H2,1-3H3 |
InChI Key |
FSFHEDJOHNYHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


